molecular formula C13H18Cl2N4O B1378668 N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride CAS No. 1423031-63-3

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride

Cat. No. B1378668
M. Wt: 317.21 g/mol
InChI Key: GXEQLUKZXGILEH-UHFFFAOYSA-N
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Description

“N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 1423031-63-3 . It has a molecular weight of 317.22 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N4O.2ClH/c1-10(17-7-3-6-15-17)13(18)16-12-5-2-4-11(8-12)9-14;;/h2-8,10H,9,14H2,1H3,(H,16,18);2*1H . This indicates that the compound contains a propanamide group attached to a pyrazole ring and an aminomethyl-substituted phenyl ring.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Immunomodulating Activity

  • A study by Doria et al. (1991) synthesized a series of compounds similar to N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride, which demonstrated enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice (Doria et al., 1991).

Platelet Antiaggregating and Hypotensive Activities

  • Research by Bruno et al. (1991) found that derivatives of this compound exhibited platelet antiaggregating activity superior or comparable to acetylsalicylic acid, as well as moderate hypotensive, antiarrhythmic, and other activities in rats and mice (Bruno et al., 1991).

Antidepressant Activity

  • Mathew et al. (2014) evaluated a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides for antidepressant activity. One derivative demonstrated significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential as antidepressant medications (Mathew et al., 2014).

Antimicrobial and Antioxidant Activities

  • A novel pyrazole derivative similar to the subject compound was synthesized by Sivakumar et al. (2020). It exhibited antimicrobial activity against bacteria and fungi, and molecular docking analysis suggested its potential as an antimicrobial agent (Sivakumar et al., 2020).

Anticancer Activities

  • Research by Metwally et al. (2016) found that derivatives of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride had potential anticancer activities. The study synthesized new compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, evaluating their anticancer activity (Metwally et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-pyrazol-1-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c1-10(17-7-3-6-15-17)13(18)16-12-5-2-4-11(8-12)9-14;;/h2-8,10H,9,14H2,1H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEQLUKZXGILEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)CN)N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride
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N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride
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N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride

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